4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride
Description
4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride is a morpholine-derived compound characterized by a substituted six-membered morpholine ring. The molecule features ethyl and methyl groups at positions 3 and 4, respectively, a phenyl group at position 2, and a hydroxyl group at position 2, forming a secondary alcohol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations.
Morpholine derivatives are widely explored in drug discovery due to their versatility in interacting with biological targets.
Properties
IUPAC Name |
4-ethyl-3-methyl-2-phenylmorpholin-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-14-9-10-16-13(15,11(14)2)12-7-5-4-6-8-12;/h4-8,11,15H,3,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHFPCKHDMBFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1C)(C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride typically involves the reaction of 4-ethyl-3-methylmorpholine with phenylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide, alcohol solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for synthesizing more complex molecules, facilitating the development of new compounds with potential applications in various fields.
Biology
Research has indicated that this compound possesses potential biological activities, including antimicrobial and antifungal properties. Studies have explored its efficacy against various microorganisms, leading to insights into its mechanisms of action at the molecular level. For instance, it may inhibit specific enzymes involved in microbial growth.
Medicine
In the medical field, this compound is investigated for its therapeutic effects. It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural similarity to biologically active molecules suggests potential as a lead compound in drug development.
Industry
This compound is also applied in the production of specialty chemicals and as a catalyst in various industrial processes. Its unique properties make it suitable for enhancing reaction efficiencies and product yields in chemical manufacturing.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth at certain concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Pharmaceutical Development
In pharmaceutical research, this compound was used as an intermediate in synthesizing new antidepressants. The derivatives exhibited promising pharmacological profiles in preclinical trials, highlighting the compound's utility in developing novel therapeutic agents targeting mood disorders.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholin-3-ylmethanol Hydrochloride
This compound contains a hydroxymethyl group (-CH2OH) on the morpholine ring. Unlike the target compound, it lacks aromatic (phenyl) and branched alkyl (ethyl/methyl) substituents. However, the phenyl group in the latter may enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
2-Methyl-2-(morpholin-4-yl)propanoic Acid Hydrochloride
Here, a carboxylic acid (-COOH) replaces the hydroxyl group, introducing acidic properties. This modification increases polarity and ionic interactions, which could improve binding to charged biological targets (e.g., enzymes). In contrast, the secondary alcohol in the target compound may participate in hydrogen bonding without ionization, offering distinct pharmacokinetic profiles .
4-(2-Aminoethyl)morpholin-3-one Hydrochloride
This derivative includes a ketone and an aminoethyl group. The ketone introduces rigidity to the ring, while the aminoethyl side chain enables protonation at physiological pH, enhancing solubility and receptor affinity. Compared to the target compound, which lacks amine functionality, this structure may exhibit stronger interactions with neurotransmitter receptors (e.g., adrenergic or dopaminergic systems) .
1,3-Bis[(1-Methylethyl)amino]propan-2-ol Dihydrochloride
A non-morpholine compound listed in , this dihydrochloride salt features two isopropylamino groups. Its linear propane backbone contrasts with the cyclic morpholine structure of the target compound, leading to differences in conformational flexibility and metabolic stability. Such structural variations highlight the importance of ring systems in modulating drug-like properties .
Research Findings and Methodological Insights
- Analytical Methods : RP-HPLC techniques validated for other hydrochlorides (e.g., amitriptyline HCl in ) could be adapted for quantifying 4-ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride, given similarities in ionic character and UV absorbance .

- Stability : Solution stability data for gabapentin HCl () suggests that morpholine derivatives with hydroxyl groups may require pH-controlled storage to prevent degradation, a consideration applicable to the target compound.
Biological Activity
4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride is a morpholine derivative that has garnered attention for its significant biological activity, particularly in the context of central nervous system (CNS) effects. This compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl groups attached to a morpholine ring. Its hydrochloride form enhances solubility and stability, making it suitable for various pharmaceutical applications.
- Molecular Formula : C13H20ClNO2
- Molecular Weight : 257.76 g/mol
The synthesis of this compound typically involves the reaction of 4-bromopropiophenone with 2-(N-alkyl)aminoethanol, followed by conversion to the hydrochloride salt through reaction with hydrochloric acid. This process is recognized for producing high-purity compounds suitable for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, primarily as a CNS stimulant and potential antidepressant. Its pharmacological effects are attributed to its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests potential therapeutic effects but also raises concerns regarding side effects and drug interactions in clinical settings.
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors within the CNS. By binding to these targets, it may inhibit certain enzymatic activities related to microbial growth, thus exhibiting antimicrobial properties as well. The detailed mechanisms remain an area for further research.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-Ethylphenmetrazine | Ethyl group on phenmetrazine | Stimulant effects |
| 4-Ethyl-2-hydroxy-3-methylmorpholine | Hydroxy group at position 2 | Antidepressant properties |
| 2,2-Dimethylmorpholine | Dimethyl substitution at position 2 | Varies; less specific CNS effects |
| 4-Isopropylmorpholine | Isopropyl substitution instead of ethyl | Potentially different CNS effects |
The unique combination of substituents in this compound contributes to its distinct biological activity profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity and potential therapeutic applications of this compound:
- CNS Stimulation : In vitro studies demonstrated that this compound significantly increased dopamine release in neuronal cultures, indicating its potential as a CNS stimulant.
- Antidepressant Effects : Animal models have shown that administration of this compound resulted in reduced depressive-like behaviors, suggesting its efficacy as an antidepressant. The mechanism appears linked to enhanced serotonergic activity.
- Antimicrobial Properties : Preliminary assays indicated that the compound exhibits antimicrobial activity against various bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis optimization should focus on catalyst selection , solvent systems , and temperature control . For morpholine derivatives, FeCl₃ has been effective in catalyzing analogous one-pot reactions involving phenolic intermediates and alkylating agents . Key parameters to test include:
- Catalyst loading (e.g., 5–20 mol% FeCl₃).
- Solvent polarity (e.g., THF vs. DCM) to stabilize intermediates.
- Reaction time (monitored via TLC/HPLC).
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer: Use a combination of NMR , X-ray crystallography , and high-resolution mass spectrometry (HRMS) . For morpholine derivatives, X-ray crystallography resolves stereochemical ambiguities, as demonstrated for ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate . NMR (¹H/¹³C) should confirm substituent positions, while HRMS validates molecular weight (±2 ppm accuracy).
Q. How can impurity profiles be assessed during synthesis, and what thresholds are acceptable for pharmacological studies?
Methodological Answer: Employ HPLC-UV/ELSD with reference standards (e.g., EP/PharmEur guidelines) to quantify impurities. For morpholine-related compounds, LGC Standards recommend:
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile phase : Gradient of acetonitrile/0.1% TFA.
- Detection : 220 nm UV .
Acceptable impurity thresholds are typically ≤0.15% for major unknown impurities and ≤0.10% for genotoxic species.
Q. What strategies improve solubility and stability of the hydrochloride salt in aqueous buffers?
Methodological Answer:
- Counterion screening : Compare hydrochloride with other salts (e.g., sulfate, mesylate) for solubility.
- pH adjustment : Use citrate (pH 4.5) or phosphate (pH 6.8) buffers to stabilize the morpholine ring.
- Co-solvents : Add 10–20% PEG-400 or DMSO to enhance solubility without precipitation .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer: Follow ICH Q2(R1) guidelines for method validation:
- Linearity : 5-point calibration curve (R² > 0.995).
- Accuracy/Precision : Spike-and-recovery tests (±15% deviation).
- LOQ/LOD : ≤10 ng/mL and ≤3 ng/mL via LC-MS/MS.
Reference standards (e.g., Dapoxetine Hydrochloride) should be used for cross-validation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured for chiral centers in this compound?
Methodological Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC-3) and polar organic mobile phases (e.g., ethanol/hexane). For resolution of morpholine stereoisomers, a 90:10 hexane/isopropanol gradient achieves baseline separation (α > 1.5) . Confirm purity via circular dichroism (CD) or optical rotation ([α]D²⁵).
Q. How should conflicting data on biological activity (e.g., receptor binding vs. cellular assays) be resolved?
Methodological Answer:
Q. What computational models predict the compound’s pharmacokinetic properties (e.g., LogP, CNS permeability)?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess blood-brain barrier (BBB) penetration. For morpholine derivatives, a LogP < 3 and polar surface area < 70 Ų correlate with CNS activity. Validate predictions with in vitro PAMPA-BBB assays .
Q. How does the compound’s stability under accelerated storage conditions (40°C/75% RH) inform formulation development?
Methodological Answer: Conduct forced degradation studies :
- Photostability : Expose to 1.2 million lux·hr UV.
- Hydrolysis : Test in pH 1.2 (HCl) and pH 9.0 (NaOH).
- Oxidation : 3% H₂O₂, 72 hrs.
Monitor degradation via UPLC-PDA and identify byproducts with Q-TOF-MS .
Q. What in vitro-in vivo correlation (IVIVC) strategies apply to this compound’s pharmacokinetics?
Methodological Answer: Use PBPK modeling (GastroPlus) integrating:
- Solubility/dissolution : USP Apparatus II (pH 6.8).
- Permeability : Caco-2 or MDCK cell assays.
Correlate with rat pharmacokinetic data (AUC₀–24, Cmax) to predict human dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

